5-Methyl-1,3-dioxolan-4-one

Beschreibung

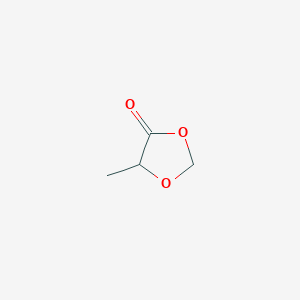

5-Methyl-1,3-dioxolan-4-one (CAS: 916435-45-5) is a cyclic ketal derived from lactic acid and formaldehyde. It belongs to the chemical family of 1,3-dioxolan-4-ones (DOXs), which are recognized for their utility as polar aprotic solvents and synthetic intermediates. Structurally, it features a five-membered ring with a methyl group at the 5-position and oxygen atoms at the 1- and 3-positions (Fig. 1). This compound has gained attention as a sustainable alternative to conventional solvents like acetonitrile (ACN) and propylene carbonate (PC), particularly in energy storage applications such as electrical double-layer capacitors (EDLCs). Its synthesis typically involves the condensation of lactic acid derivatives with aldehydes, enabling scalable production from renewable feedstocks.

Eigenschaften

Molekularformel |

C4H6O3 |

|---|---|

Molekulargewicht |

102.09 g/mol |

IUPAC-Name |

5-methyl-1,3-dioxolan-4-one |

InChI |

InChI=1S/C4H6O3/c1-3-4(5)7-2-6-3/h3H,2H2,1H3 |

InChI-Schlüssel |

AQAZKBKTTBELHE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(=O)OCO1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

5-Methyl-1,3-dioxolan-4-one can be synthesized through the reaction of lactic acid and formaldehyde. The reaction typically involves the formation of a ketal functionality, which is stable under neutral or basic conditions and can even survive mildly acidic conditions . Industrial production methods may involve the use of α-hydroxy carboxylic acids (such as lactic acid) and aldehydes or ketones (such as formaldehyde) to produce this compound .

Analyse Chemischer Reaktionen

5-Methyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include palladium-catalyzed Heck arylation and Menschutkin reaction with N-methylimidazole and 1-iodobutane.

Wissenschaftliche Forschungsanwendungen

5-Methyl-1,3-dioxolan-4-one has several scientific research applications:

Biology: The compound’s stability under different conditions makes it suitable for use in biological studies.

Medicine: Its potential as a green solvent can be explored in pharmaceutical formulations.

Wirkmechanismus

The mechanism of action of 5-Methyl-1,3-dioxolan-4-one involves its role as a solvent or reactant in various chemical processes. It interacts with molecular targets and pathways involved in these processes, facilitating reactions and stabilizing intermediates. The compound’s ketal functionality plays a key role in its stability and reactivity under different conditions .

Vergleich Mit ähnlichen Verbindungen

Research and Industrial Relevance

- Sustainability: LA-H,H’s renewable origin aligns with circular economy goals, contrasting with fossil-derived solvents like ACN.

- Scalability : Commercial availability of LA-H,H and analogs (e.g., from Huaian Searching Pharmatech Co. Ltd.) underscores industrial viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.